Welcome to the BenchChem Online Store!
molecular formula C6H3ClN4O2 B8773560 4-Amino-6-chloro-3-nitropyridine-2-carbonitrile

4-Amino-6-chloro-3-nitropyridine-2-carbonitrile

Cat. No. B8773560
M. Wt: 198.57 g/mol
InChI Key: KAYQVFYDILZZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07687515B2

Procedure details

A stirred suspension of 4-amino-1,6-dichloro-3-nitro-pyridine (17.5 g, 84.1 mmol) and copper (i) cyanide (15.1 g, 168.3 mmol) in 170 ml of 1-methyl-2-pyrrolidinone was lowered into an oil bath preheated to 180° C. and stirring continued for 30 minutes. The mixture was allowed to cool and diluted with ethyl acetate (700 ml) and water (700 ml) and the resultant suspension filtered. The organic layer was separated and further washed with water (500 ml) and 0.1N HCl (500 ml). The organic layer was then dried over sodium sulfate, filtered and concentrated under reduced pressure to give a brown solid which was washed with diethylether and dichloromethane to afford 4-amino-6-chloro-3-nitro-pyridine-2-carbonitrile (8 g).
Name
4-amino-1,6-dichloro-3-nitro-pyridine
Quantity
17.5 g
Type
reactant
Reaction Step One
Name
copper (i) cyanide
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5](Cl)[CH2:4][C:3]=1[N+:10]([O-:12])=[O:11].[Cu][C:14]#[N:15]>CN1CCCC1=O.C(OCC)(=O)C.O>[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([C:14]#[N:15])[C:3]=1[N+:10]([O-:12])=[O:11]

Inputs

Step One
Name
4-amino-1,6-dichloro-3-nitro-pyridine
Quantity
17.5 g
Type
reactant
Smiles
NC1=C(CN(C(=C1)Cl)Cl)[N+](=O)[O-]
Name
copper (i) cyanide
Quantity
15.1 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
170 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was lowered into an oil bath
CUSTOM
Type
CUSTOM
Details
preheated to 180° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the resultant suspension filtered
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
further washed with water (500 ml) and 0.1N HCl (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown solid which
WASH
Type
WASH
Details
was washed with diethylether and dichloromethane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C(=NC(=C1)Cl)C#N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.